molecular formula C22H21N3O B379393 N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline CAS No. 667431-67-6

N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline

Cat. No.: B379393
CAS No.: 667431-67-6
M. Wt: 343.4g/mol
InChI Key: RRWNGHNOEYOFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline is a member of benzimidazoles.

Scientific Research Applications

DNA-binding and Antioxidant Activities

One notable application of benzimidazole derivatives is in the study of their DNA-binding properties and antioxidant activities. For example, Wu et al. (2014) synthesized three silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives. These complexes were found to intercalate with DNA and exhibit strong antioxidant activities, scavenging hydroxyl and superoxide radicals effectively (Wu et al., 2014).

Anticancer and Antibacterial Properties

Benzimidazole-aniline derivatives have also been investigated for their potential in anticancer and antibacterial applications. Ghasemi et al. (2017) synthesized azo dyes possessing benzimidazole and evaluated them for their antibacterial activities against Gram-negative and Gram-positive bacteria, as well as their anticancer activities against breast cancer cells (Ghasemi et al., 2017).

Self-Aggregation and Anticancer Activity

An interesting observation in the field of benzimidazole derivatives is their self-aggregation behavior. Sahay and Ghalsasi (2019) studied the self-aggregation of a compound containing benzimidazole and triazole, noting its potential for anticancer activity (Sahay & Ghalsasi, 2019).

Chemosensor for Aluminum Ion

Another application area is the development of chemosensors. Shree et al. (2019) designed benzimidazole-integrated anthracene/pyrene derivatives as efficient chemosensors for aluminum ions, showcasing their potential for intracellular imaging in living cells (Shree et al., 2019).

Synthesis and Bioactivity Evaluation

Benzimidazole-aniline compounds are also synthesized for evaluation of their biological activity. Paul et al. (2015) synthesized a series of benzimidazole-based Schiff base copper(II) complexes, investigating their DNA binding, cellular DNA lesion, and cytotoxicity, revealing significant anticancer effects (Paul et al., 2015).

Properties

CAS No.

667431-67-6

Molecular Formula

C22H21N3O

Molecular Weight

343.4g/mol

IUPAC Name

N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline

InChI

InChI=1S/C22H21N3O/c1-3-9-18(10-4-1)23-17-22-24-20-13-7-8-14-21(20)25(22)15-16-26-19-11-5-2-6-12-19/h1-14,23H,15-17H2

InChI Key

RRWNGHNOEYOFFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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